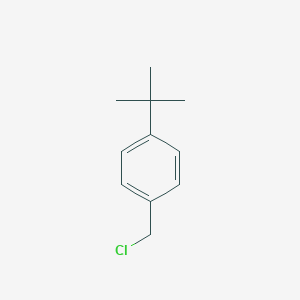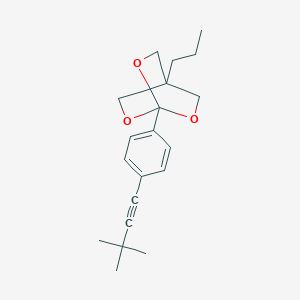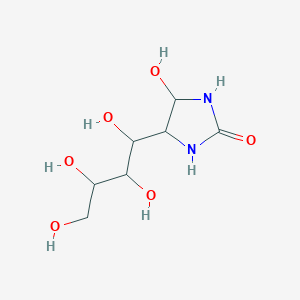
4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one, also known as D-penicillamine, is a chelating agent used in the treatment of various medical conditions. It was first synthesized in the 1950s and has since been used in the treatment of Wilson's disease, rheumatoid arthritis, and cystinuria.
Scientific Research Applications
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, including structures similar to 4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one, are regarded as significant scaffolds in medicinal chemistry due to their wide range of biological and pharmacological activities. These compounds play a critical role in the synthesis of non-natural amino acids and their conjugates, which have potential medical applications. The Bucherer-Bergs reaction, applicable to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins, is a pivotal method for the synthesis of hydantoins, facilitating the development of new organic compounds with therapeutic potential (Shaikh et al., 2023).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related to the structure , exhibit significant antitumor activities. The exploration of these compounds includes various structural modifications to enhance their biological properties against cancer. Bis(2-chloroethyl)amino derivatives of imidazole and other related structures have been reviewed for their potential as new antitumor drugs, indicating the versatility and importance of imidazole-based compounds in developing treatments for cancer (Iradyan et al., 2009).
Medicinal Chemistry and Pharmaceutical Applications
The broad pharmacological activities of 2,4-imidazolidinedione and its derivatives underscore their significance in medicinal chemistry and pharmaceutical applications. These compounds, through various synthetic methods including the Bucherer-Bergs and Diels-Alder reactions, offer diverse pharmacological properties, making them valuable in treating over 16 diseases. This versatility highlights the potential of compounds within the same class as 4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one for further exploration in drug development (Sudani & Desai, 2015).
properties
CAS RN |
108351-34-4 |
|---|---|
Product Name |
4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one |
Molecular Formula |
C7H14N2O6 |
Molecular Weight |
222.2 g/mol |
IUPAC Name |
4-hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O6/c10-1-2(11)4(12)5(13)3-6(14)9-7(15)8-3/h2-6,10-14H,1H2,(H2,8,9,15) |
InChI Key |
NWQUMNKTNQQHPK-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C1C(NC(=O)N1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C1C(NC(=O)N1)O)O)O)O)O |
synonyms |
1,2-diamino-1,2-N,N'-carbonyl-1,2-dideoxyglucose hydrate antibiotic CV-1 CV-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



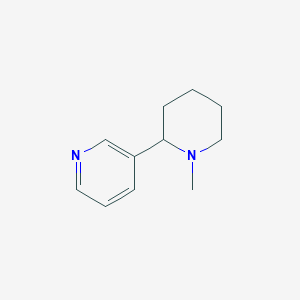
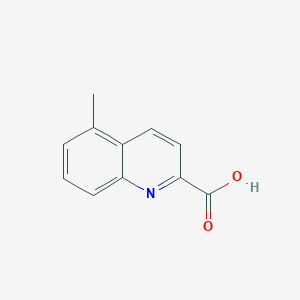
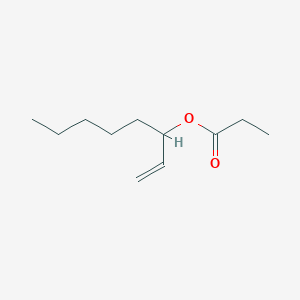
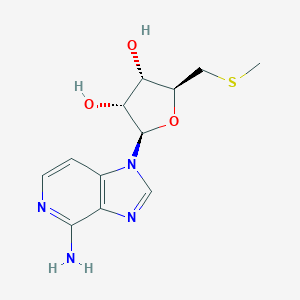
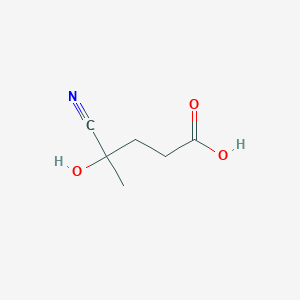
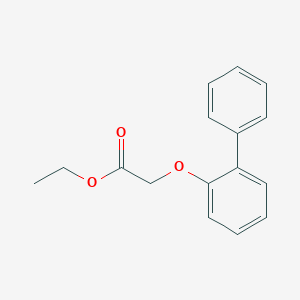
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
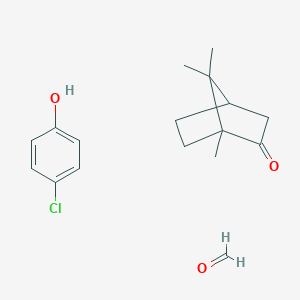
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
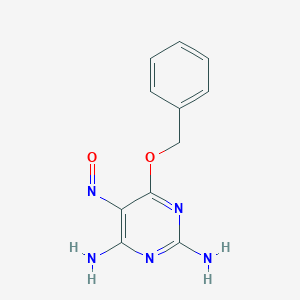
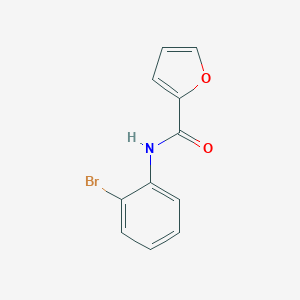
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
